molecular formula C27H22N2O2 B186282 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide CAS No. 5746-77-0

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide

Cat. No. B186282
CAS RN: 5746-77-0
M. Wt: 406.5 g/mol
InChI Key: AOSBITSJRKMDFW-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMNQ belongs to the class of quinone compounds and is widely used in biochemical and physiological studies.

Mechanism Of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide generates ROS by undergoing a redox cycling reaction that involves the transfer of electrons between N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and other molecules. This process leads to the formation of superoxide radicals, hydrogen peroxide, and other ROS, which can cause oxidative damage to cells and tissues.

Biochemical And Physiological Effects

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been shown to induce oxidative stress and apoptosis in various cell types. It has also been reported to activate various signaling pathways that are involved in inflammation and cell growth. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been used to study the effects of oxidative stress on mitochondrial function, DNA damage, and protein oxidation.

Advantages And Limitations For Lab Experiments

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has several advantages as a research tool, including its ability to generate ROS in cells, its stability, and its ease of use. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide also has limitations, including its potential toxicity, the need for careful handling, and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide. One area of interest is the development of new methods for the synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds. Another area of interest is the investigation of the effects of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide on specific cellular processes and signaling pathways. Additionally, the potential therapeutic applications of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds in the treatment of various diseases and conditions are also worth exploring.

Synthesis Methods

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylnaphthalene with 3-amino-5,7-dimethyl-1,3-benzoxazole followed by carboxylation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been extensively used in scientific research due to its ability to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This property has been utilized in various studies to investigate the role of oxidative stress in various biological processes such as apoptosis, inflammation, and aging. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has also been used as a redox cycling agent to study the mechanism of action of various enzymes and proteins.

properties

CAS RN

5746-77-0

Product Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C27H22N2O2/c1-16-13-17(2)25-24(14-16)29-27(31-25)22-9-6-10-23(18(22)3)28-26(30)21-12-11-19-7-4-5-8-20(19)15-21/h4-15H,1-3H3,(H,28,30)

InChI Key

AOSBITSJRKMDFW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C

Origin of Product

United States

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